molecular formula C14H13FN2O4S B11018827 N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzenesulfonamide

N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzenesulfonamide

Cat. No.: B11018827
M. Wt: 324.33 g/mol
InChI Key: BZFBDGBDGJCZMI-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzenesulfonamide is a chemical compound with the following structural formula:

C14H12FNO4S\text{C}_{14}\text{H}_{12}\text{FNO}_4\text{S} C14​H12​FNO4​S

It contains an indole nucleus, which is an important heterocyclic system found in various synthetic drug molecules. The indole scaffold is also present in natural compounds like tryptophan and indole-3-acetic acid (a plant hormone). Physically, it appears as a crystalline, colorless substance with a specific odor .

Preparation Methods

The synthetic routes for N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzenesulfonamide involve the introduction of the fluorophenyl and nitrobenzenesulfonamide moieties. While specific methods may vary, the general steps include:

    Alkylation: Ethylamine reacts with 4-fluorophenyl ethyl bromide to form the N-[2-(4-fluorophenyl)ethyl]amine intermediate.

    Nitration: The intermediate undergoes nitration using nitric acid to introduce the nitro group.

    Sulfonation: Sulfuric acid is used to sulfonate the nitro compound, yielding this compound.

Industrial production methods typically involve scaled-up versions of these reactions, optimized for efficiency and yield.

Chemical Reactions Analysis

N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzenesulfonamide can participate in various chemical reactions:

    Reduction: Reduction of the nitro group to an amino group can be achieved using reagents like tin and hydrochloric acid.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.

    Oxidation: Oxidation of the sulfonamide can lead to the formation of sulfonyl chlorides or other derivatives.

Major products formed from these reactions include reduced and substituted derivatives of the compound.

Scientific Research Applications

This compound has diverse applications across scientific fields:

    Medicine: It may exhibit antiviral, anti-inflammatory, or antitubercular properties.

    Chemistry: Researchers explore its reactivity and use it as a building block for other compounds.

    Industry: It could serve as a precursor for pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism by which N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzenesulfonamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C14H13FN2O4S

Molecular Weight

324.33 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C14H13FN2O4S/c15-12-6-4-11(5-7-12)8-9-16-22(20,21)14-3-1-2-13(10-14)17(18)19/h1-7,10,16H,8-9H2

InChI Key

BZFBDGBDGJCZMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CC=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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